

Spectroscopic Profile of 1,6-Dioxaspiro[2.5]octane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

Cat. No.: B090491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Dioxaspiro[2.5]octane**. Due to the limited availability of experimentally-derived spectra for this specific compound in public literature, this document presents predicted and analogous data based on the analysis of its structural motifs. The information herein is intended to serve as a valuable reference for the identification and characterization of this and related spirocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,6-Dioxaspiro[2.5]octane**. These predictions are derived from established spectroscopic principles and data from analogous compounds containing epoxide and tetrahydropyran rings.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-2' (Epoxide CH ₂)	2.5 - 3.5	d	4 - 6
H-3, H-5 (Axial CH ₂)	3.4 - 3.8	m	-
H-3, H-5 (Equatorial CH ₂)	3.9 - 4.2	m	-
H-4 (Axial CH ₂)	1.5 - 1.9	m	-
H-4 (Equatorial CH ₂)	1.9 - 2.2	m	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C-1 (Spiro Carbon)	60 - 70
C-2 (Epoxide CH ₂)	45 - 55
C-3, C-5 (CH ₂ -O)	65 - 75
C-4 (CH ₂)	20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C-O-C Stretch (Ether)	1050 - 1150	Strong
Epoxide Ring Vibration	810 - 950	Medium

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
114	[M] ⁺
115	[M+H] ⁺
137	[M+Na] ⁺
85	[M - C ₂ H ₅] ⁺
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These represent standard methodologies and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **1,6-Dioxaspiro[2.5]octane**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,6-Dioxaspiro[2.5]octane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-

noise ratio.

- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel and re-tune and re-shim if necessary.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30° , acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

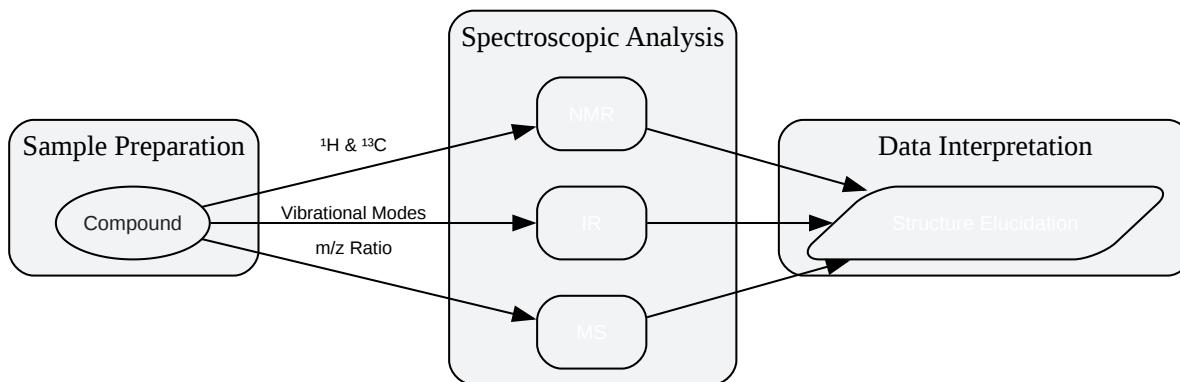
Objective: To obtain the infrared absorption spectrum of **1,6-Dioxaspiro[2.5]octane**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a drop of neat **1,6-Dioxaspiro[2.5]octane** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

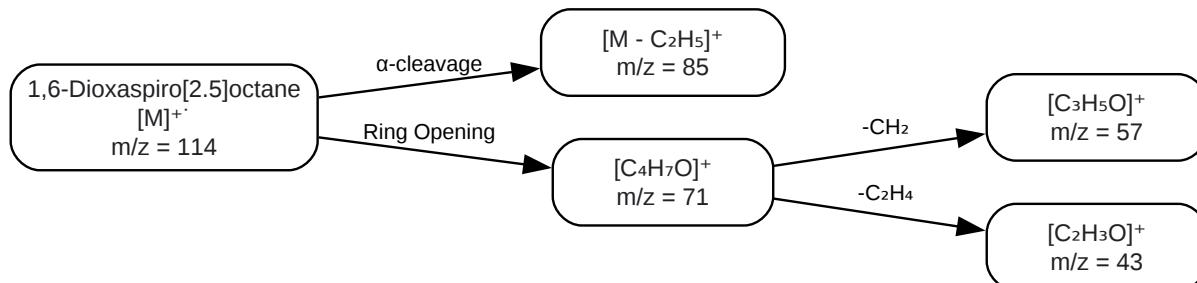
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of **1,6-Dioxaspiro[2.5]octane**.

Methodology:

- Sample Introduction: Introduce a dilute solution of **1,6-Dioxaspiro[2.5]octane** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure.


Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of **1,6-Dioxaspiro[2.5]octane**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway for **1,6-Dioxaspiro[2.5]octane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,6-Dioxaspiro[2.5]octane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090491#spectroscopic-data-of-1-6-dioxaspiro-2-5-octane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com